LogP -0.66 Confirms Enhanced Aqueous Solubility Relative to Arylpiperazine Analogs
1-(2,2-Dimethoxyethyl)piperazine exhibits a calculated LogP value of -0.66 . This hydrophilic character represents a quantifiable differentiation from arylpiperazine analogs, where LogP values typically range from approximately 2.0 to 4.0 depending on aryl substitution patterns [1]. The negative LogP of 1-(2,2-Dimethoxyethyl)piperazine indicates preferential partitioning into aqueous phases, which is atypical among substituted piperazine building blocks and has direct implications for reaction workup procedures and aqueous compatibility in subsequent synthetic steps.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | -0.66 |
| Comparator Or Baseline | 1-Arylpiperazines: LogP approximately 2.0 to 4.0 |
| Quantified Difference | ΔLogP ≥ 2.66 units lower (more hydrophilic) |
| Conditions | Calculated LogP using standard computational methods |
Why This Matters
This quantifiable difference in LogP directly impacts solvent selection, extraction efficiency, and chromatographic retention times, making 1-(2,2-Dimethoxyethyl)piperazine functionally distinct from more lipophilic piperazine building blocks in multi-step synthetic workflows.
- [1] Caccia, S. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 2007, 8(6), 612-622. View Source
